molecular formula C7H11NO3 B13805563 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one

1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one

Cat. No.: B13805563
M. Wt: 157.17 g/mol
InChI Key: BQAGQALPFKJVFK-UHFFFAOYSA-N
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Description

1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO3 It is a derivative of morpholine, featuring a hydroxyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one typically involves the reaction of morpholine with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-(2-hydroxymorpholin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-3-4-11-7(10)5-8/h2,7,10H,1,3-5H2

InChI Key

BQAGQALPFKJVFK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCOC(C1)O

Origin of Product

United States

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